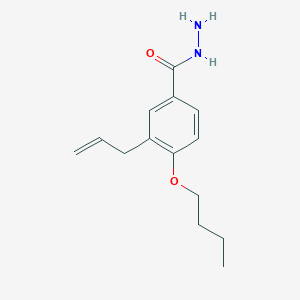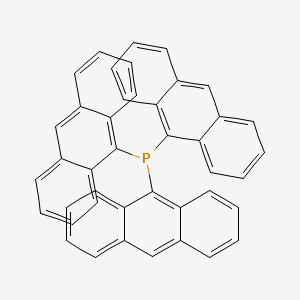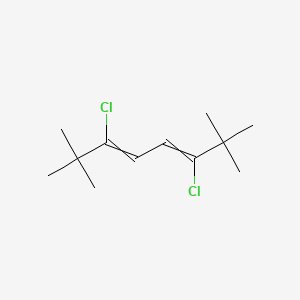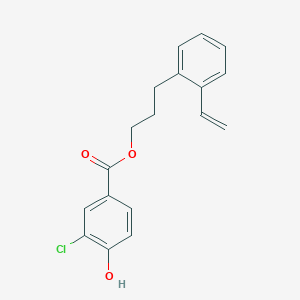
Benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the quinazolinone derivative with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, they may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
相似化合物的比较
Similar Compounds
- Benzoic acid, 2-(6,8-dichloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-
- Benzoic acid, 2-(6,8-difluoro-2-methyl-4-oxo-3(4H)-quinazolinyl)-
- Benzoic acid, 2-(6,8-diiodo-2-methyl-4-oxo-3(4H)-quinazolinyl)-
Uniqueness
The presence of bromine atoms in benzoic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)- may confer unique properties such as increased lipophilicity, altered electronic effects, and enhanced biological activity compared to its chloro, fluoro, or iodo analogs.
属性
CAS 编号 |
167699-25-4 |
|---|---|
分子式 |
C16H10Br2N2O3 |
分子量 |
438.07 g/mol |
IUPAC 名称 |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C16H10Br2N2O3/c1-8-19-14-11(6-9(17)7-12(14)18)15(21)20(8)13-5-3-2-4-10(13)16(22)23/h2-7H,1H3,(H,22,23) |
InChI 键 |
NMUTYAYIELQRSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)
![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)



![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)



